![molecular formula C11H11ClN4OS B305456 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B305456.png)
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
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Overview
Description
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. It belongs to the class of benzamides and is commonly referred to as CTZ.
Mechanism of Action
The mechanism of action of CTZ is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to disruption of the fungal cell membrane, ultimately resulting in cell death. CTZ is also believed to have antibacterial activity, although the exact mechanism of action is not clear.
Biochemical and Physiological Effects:
CTZ has been shown to have low toxicity in animals and humans. In rats, CTZ has been found to have no adverse effects on body weight, food intake, or organ weight. In vitro studies have shown that CTZ has minimal effects on human liver microsomes, indicating that it is unlikely to cause drug-drug interactions.
Advantages and Limitations for Lab Experiments
One of the advantages of CTZ is its broad-spectrum activity against fungi and bacteria. This makes it a promising candidate for the development of new antifungal and antibacterial agents. However, one limitation of CTZ is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on CTZ. One area of interest is the development of CTZ derivatives with improved solubility and bioavailability. Another area of research is the investigation of CTZ's potential as a therapeutic agent for Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CTZ and its potential applications in agriculture.
Synthesis Methods
The synthesis of CTZ involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-5-mercapto-4H-1,2,4-triazole in the presence of a base. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. This synthesis method has been optimized to yield high purity and high yield of CTZ.
Scientific Research Applications
CTZ has been extensively studied for its potential applications in medicine and agriculture. In medicine, CTZ has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to have potential as a therapeutic agent for Parkinson's disease. In agriculture, CTZ has been investigated for its ability to control plant diseases caused by fungi and bacteria.
properties
IUPAC Name |
4-chloro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-16-9(14-15-11(16)18)6-13-10(17)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFIKZUUVJZONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide |
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